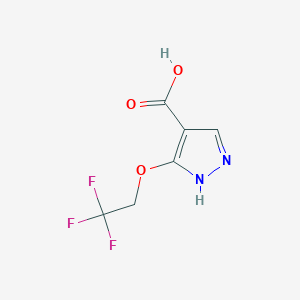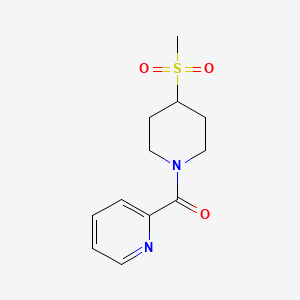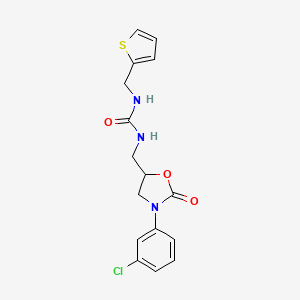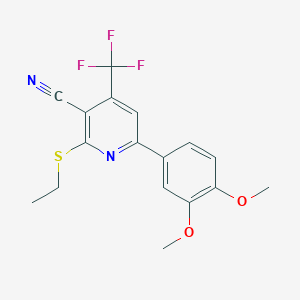![molecular formula C28H28N4O5 B2703985 2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1223935-20-3](/img/no-structure.png)
2-[3-{4-[2-(isopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reaction, as well as the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Applications De Recherche Scientifique
Structural Aspects and Properties
Research on structurally related isoquinoline derivatives has focused on their structural aspects and properties, particularly in the formation of gels and crystalline structures upon interaction with different acids. These compounds exhibit notable fluorescence properties, with variations in fluorescence emission depending on their protonated state and interaction with other compounds. The structural analysis of such compounds provides a foundation for understanding their potential applications in material science and optical devices (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antitumor Activity
The antitumor activities of related methoxy-indolo[2,1‐a]isoquinolines have been synthesized and tested, demonstrating significant inhibition of cell proliferation in various cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (R. Ambros, S. Angerer, W. Wiegrebe, 1988).
Antimalarial Activity
Compounds structurally related to the query chemical have been prepared and evaluated for their antimalarial potency, demonstrating excellent activity against resistant strains of parasites. This suggests potential applications in developing new antimalarial drugs (L. M. Werbel, P. D. Cook, E. Elslager, et al., 1986).
Synthesis and Pharmacological Activities
The synthesis and evaluation of pharmacological activities, such as anti-inflammatory and analgesic effects, of oxoquinazoline derivatives and their N-substituted acetamides, have been a significant area of research. These studies contribute to the understanding of these compounds' therapeutic potential (Ch. Rajveer, C. Swarnalatha, B. Rathinaraj, S. Sudhrshini, 2010).
Antimicrobial Activity
The synthesis of new derivatives and their evaluation for antimicrobial activities represent another crucial area of scientific research application. Such studies are essential for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (N. Patel, A. R. Shaikh, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(4-methoxyphenyl)acetamide with 4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide, followed by cyclization with formic acid to form the quinazoline ring. The resulting intermediate is then oxidized to form the final product.", "Starting Materials": [ "2-amino-N-(4-methoxyphenyl)acetamide", "4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide", "Formic acid", "Oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-N-(4-methoxyphenyl)acetamide with 4-(2-isopropylamino-2-oxoethyl)phenylhydrazinecarboxamide in the presence of a coupling agent such as EDC or DCC to form the intermediate.", "Step 2: Cyclization of the intermediate with formic acid to form the quinazoline ring.", "Step 3: Oxidation of the resulting intermediate to form the final product." ] } | |
Numéro CAS |
1223935-20-3 |
Formule moléculaire |
C28H28N4O5 |
Poids moléculaire |
500.555 |
Nom IUPAC |
2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C28H28N4O5/c1-18(2)29-25(33)16-19-8-12-21(13-9-19)32-27(35)23-6-4-5-7-24(23)31(28(32)36)17-26(34)30-20-10-14-22(37-3)15-11-20/h4-15,18H,16-17H2,1-3H3,(H,29,33)(H,30,34) |
Clé InChI |
UVIZIEVWMFSNTA-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)
![2-[(adamantan-1-yl)formamido]-N-(cyanomethyl)-N-cyclopropylacetamide](/img/structure/B2703904.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)


![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-pyridinediamine](/img/structure/B2703912.png)
![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2703920.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)